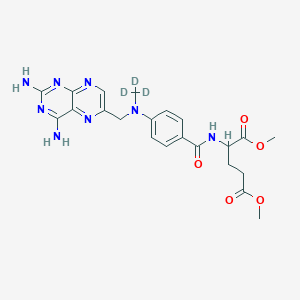

Methotrexate-methyl-d3, Dimethyl Ester

Vue d'ensemble

Description

La guggulstérone est un stérol végétal isolé de la résine gomme de l’arbre Commiphora mukul, communément appelé arbre guggul. Ce composé est utilisé depuis des siècles dans la médecine traditionnelle indienne, en particulier dans l’Ayurveda, pour ses bienfaits potentiels pour la santé. La guggulstérone existe sous deux stéréoisomères, la E-guggulstérone et la Z-guggulstérone, et est connue pour ses propriétés anti-inflammatoires, hypolipidémiantes et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Plusieurs voies de synthèse ont été développées pour produire de la guggulstérone en raison de son faible rendement naturel. Une méthode courante implique l’utilisation de précurseurs stéroïdiens. Par exemple, la E-guggulstérone peut être synthétisée en utilisant l’oxydation de Swern et la purification sur gel de silice, ce qui permet d’obtenir un rendement d’environ 73% . Une autre méthode implique un processus en deux étapes à partir de la 16,17-époxy-prégnénolone via une réduction à l’hydrazine et une oxydation d’Oppenauer, avec un rendement de 84% .

Méthodes de production industrielle : La production industrielle de guggulstérone se concentre sur l’optimisation du rendement et de la pureté. Les approches de chimie verte et durable ont été de plus en plus adoptées pour améliorer l’efficacité des processus et des réactions chimiques en chimie stéroïdienne . Ces méthodes visent à réduire l’impact environnemental tout en maintenant des normes de production élevées.

Analyse Des Réactions Chimiques

Types de réactions : La guggulstérone subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la E-guggulstérone et la Z-guggulstérone, ainsi que d’autres dérivés modifiés structurellement qui présentent des propriétés pharmacologiques améliorées .

4. Applications de la recherche scientifique

Applications De Recherche Scientifique

Mécanisme D'action

La guggulstérone exerce ses effets par le biais de divers mécanismes :

Régulation du métabolisme lipidique : Elle inhibe l’activité des enzymes impliquées dans la biosynthèse du cholestérol, ce qui entraîne une réduction des taux de cholestérol.

Action anti-inflammatoire : La guggulstérone inhibe la production de molécules pro-inflammatoires telles que les cytokines et les prostaglandines, contribuant à la prise en charge des maladies inflammatoires chroniques.

Cibles et voies moléculaires : Elle agit sur les récepteurs des acides biliaires dans le foie, favorisant le métabolisme lipidique et améliorant l’hyperlipidémie.

Comparaison Avec Des Composés Similaires

La guggulstérone est unique parmi les stérols végétaux en raison de ses deux formes stéréoisomères et de sa large gamme d’activités biologiques. Des composés similaires incluent :

Brassinostéroïdes : Stérols végétaux aux propriétés stimulantes de la croissance.

Bufadiénolides : Stérols aux effets cardiotoniques.

Cardenolides : Stérols utilisés dans le traitement des affections cardiaques.

Cucurbitacines : Triterpènes aux propriétés anticancéreuses.

Ecdystéroïdes : Stérols impliqués dans la mue et la métamorphose des insectes.

Saponosides stéroïdiens : Composés aux activités antimicrobiennes et antifongiques.

Alcaloides stéroïdiens : Stérols aux effets anticancéreux et anti-inflammatoires potentiels.

La guggulstérone se distingue par son potentiel thérapeutique étendu et sa capacité à être synthétisée en quantités suffisantes pour la recherche et les applications industrielles .

Activité Biologique

Methotrexate-methyl-d3, Dimethyl Ester (CAS Number: 432545-60-3) is a deuterated derivative of the well-established cancer treatment drug methotrexate. This compound exhibits significant biological activity, primarily through its role as an antimetabolite, inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. The incorporation of deuterium in its structure may enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterparts.

- Molecular Formula : C22H23N8O5

- Molecular Weight : 485.51 g/mol

- CAS Number : 432545-60-3

- SMILES Representation : [2H]C([2H])([2H])N(Cc1cnc2nc(N)nc(N)c2n1)c3ccc(cc3)C(=O)NC@@HC(=O)OC

This compound acts by:

- Inhibition of Dihydrofolate Reductase : This enzyme is essential for the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides necessary for DNA replication and repair.

- Antimetabolite Activity : By mimicking folate, it disrupts nucleotide synthesis, leading to impaired cell division, particularly in rapidly proliferating cells such as cancer cells.

- Enhanced Stability : The deuterated form may exhibit improved pharmacokinetics, potentially leading to better therapeutic outcomes and reduced side effects.

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

- Anticancer Activity : Similar to methotrexate, this compound has shown efficacy in various cancer types, including leukemia and solid tumors.

- Anti-inflammatory Effects : It is also utilized in treating autoimmune diseases such as rheumatoid arthritis due to its immunosuppressive properties.

- Pharmacokinetic Studies : Research indicates that the deuterated form may have altered absorption and distribution characteristics compared to standard methotrexate, which could influence dosing regimens.

Case Study 1: Pharmacokinetics in Cancer Therapy

A study investigated the pharmacokinetics of Methotrexate-methyl-d3 in patients undergoing chemotherapy. Results indicated that the deuterated compound had a prolonged half-life compared to non-deuterated methotrexate, suggesting potential for less frequent dosing while maintaining therapeutic levels.

Case Study 2: Efficacy in Autoimmune Disorders

In a clinical trial involving patients with rheumatoid arthritis, Methotrexate-methyl-d3 demonstrated significant improvement in disease activity scores compared to traditional methotrexate treatment. Patients reported fewer side effects, likely due to the enhanced metabolic profile of the deuterated compound.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methotrexate | 59-05-2 | First-line chemotherapy agent; inhibits DHFR |

| 7-Hydroxy Methotrexate | 102401-98-0 | Active metabolite with enhanced efficacy |

| 7-Cyanomethotrexate Dimethyl Ester | 112163-39-0 | Intermediate with similar biological properties |

Propriétés

IUPAC Name |

dimethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQFVFAFHNQUTG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531420 | |

| Record name | Dimethyl N-(4-{[(2,4-diaminopteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432545-60-3 | |

| Record name | Dimethyl N-(4-{[(2,4-diaminopteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.